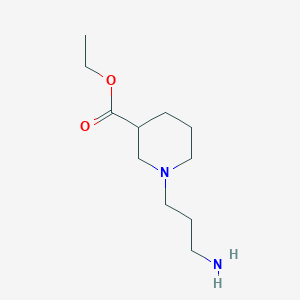

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate

説明

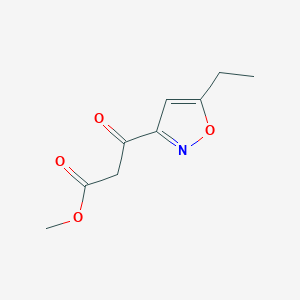

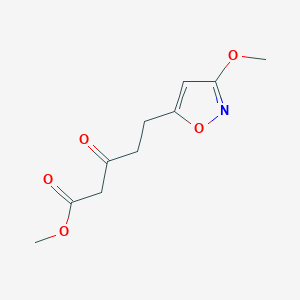

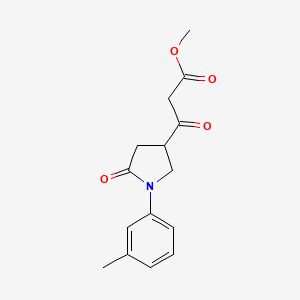

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate, also known as ethyl 3-aminopropylpiperidine-3-carboxylate, is an organic compound with the molecular formula C10H21NO2. It is a colorless solid that is soluble in water and polar organic solvents. It is used in a variety of applications, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a building block for other compounds.

科学的研究の応用

Synthesis of DPP-4 Inhibitors

This compound is used as a reactant in the synthesis of DPP-4 inhibitors, which are a class of medications primarily used to treat type 2 diabetes. They work by blocking the enzyme dipeptidyl peptidase-4, which in turn prolongs the activity of incretin hormones and helps to regulate blood sugar levels .

Development of Sleep Disorder Treatments

It serves as a precursor for dual H1/5-HT2A receptor antagonists, which are being researched for the treatment of sleep disorders. These antagonists target histamine and serotonin receptors to help manage sleep-related issues .

Serotonin and Noradrenaline Reuptake Inhibitors

The compound is involved in the creation of serotonin and noradrenaline reuptake inhibitors (SNRIs). SNRIs are a class of antidepressants that increase the levels of serotonin and noradrenaline in the brain to help improve mood disorders .

GABA Uptake Inhibitors

It is also used in the development of GABA uptake inhibitors. These inhibitors can potentially treat various neurological disorders by increasing the availability of GABA, an inhibitory neurotransmitter, in the nervous system .

Stereocontrolled Hydroiodination of Alkynes

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate is utilized in stereocontrolled hydroiodination reactions involving alkynes, which is an important process in organic synthesis for creating iodinated compounds with specific configurations .

Anti-anxiety Drug Development

This chemical serves as a building block for an orally potent anti-anxiety drug, highlighting its significance in pharmaceutical research aimed at mental health treatments .

Intermediate for Organic Synthesis

As a versatile intermediate, it finds applications in organic synthesis, where it can be used to produce a variety of other chemicals with pharmaceutical or agrochemical relevance .

Dyestuff Manufacturing

Lastly, it’s used as an intermediate in the manufacturing of dyestuffs, contributing to the production of colorants for various industrial applications .

作用機序

Target of Action

Similar compounds like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc) are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that the compound might interact with carboxyl groups and primary amines in biological systems.

Mode of Action

Based on the behavior of structurally similar compounds, it might act as a carboxyl activating agent, facilitating the formation of amide bonds with primary amines . This involves the creation of an activated ester leaving group, which then interacts with primary amines to form a tetrahedral intermediate. This intermediate then collapses, discharging a urea byproduct and yielding the desired amide .

Biochemical Pathways

Similar compounds have been shown to be involved in the formation of amide bonds, which are crucial in peptide synthesis and protein crosslinking . Additionally, compounds like (3-Aminopropyl)triethoxysilane have been used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate might also influence similar biochemical processes.

Result of Action

Based on the behavior of structurally similar compounds, it might facilitate the formation of amide bonds, influencing peptide synthesis and protein crosslinking . This could potentially have wide-ranging effects on cellular function and signaling.

Action Environment

The action, efficacy, and stability of Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate would likely be influenced by various environmental factors. These could include pH, temperature, and the presence of other reactive groups. For instance, EDC, a similar compound, is typically employed in the pH range of 4.0-6.0 .

特性

IUPAC Name |

ethyl 1-(3-aminopropyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDSXCKZQZRAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

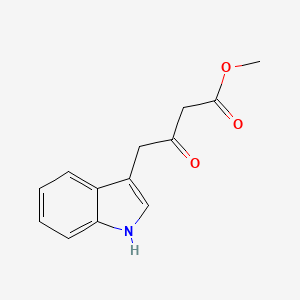

![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)

![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)